molecular formula C17H26N2O2 B5833605 1-[(2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide

1-[(2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide

Cat. No.: B5833605
M. Wt: 290.4 g/mol
InChI Key: AYMZDIFTCINUMI-UHFFFAOYSA-N
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Description

1-[(2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, often using reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong nucleophiles like alkoxides or amines.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cell proliferation.

Comparison with Similar Compounds

  • 1-[(2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
  • 1-[(2-hydroxyphenyl)methyl]-N-(2-ethylpropyl)piperidine-4-carboxamide
  • 1-[(2-hydroxyphenyl)methyl]-N-(2-methylbutyl)piperidine-4-carboxamide

Comparison:

  • Structural Differences: Variations in the alkyl group attached to the piperidine ring.
  • Chemical Properties: Differences in solubility, reactivity, and stability.
  • Biological Activity: Variations in bioavailability, potency, and specificity.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are distinct from its analogs.

Properties

IUPAC Name

1-[(2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13(2)11-18-17(21)14-7-9-19(10-8-14)12-15-5-3-4-6-16(15)20/h3-6,13-14,20H,7-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMZDIFTCINUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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